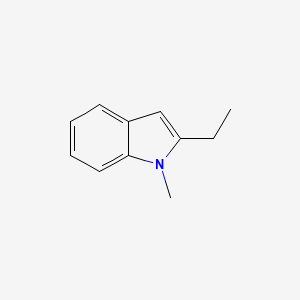
2-Ethyl-1-methyl-1h-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-methyl-1h-indole is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1. Precursor for Heterocyclic Compounds
2-Ethyl-1-methyl-1H-indole serves as a precursor for synthesizing various heterocyclic compounds, including carbazoles, triazoles, and pyrazoles. These derivatives are essential in medicinal chemistry due to their biological activities. For example, indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells .
2. Reaction Mechanisms
The compound undergoes various chemical reactions, such as oxidation and reduction. For instance, it can be oxidized to form carboxylic acids using potassium permanganate or chromium trioxide. Reduction can convert the aldehyde group to a primary alcohol using sodium borohydride or lithium aluminum hydride .
Biological Activities
1. Anticancer Properties
Research indicates that this compound derivatives demonstrate significant anticancer activity. They have been shown to interact with specific biomolecules, leading to enzyme inhibition and modulation of gene expression. This interaction is crucial for regulating cell growth and proliferation, making these compounds potential candidates for cancer therapeutics .
2. Antimicrobial Effects
Indole derivatives exhibit antimicrobial properties against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .
Industrial Applications
1. Dyes and Pigments
The unique properties of this compound make it suitable for developing dyes and pigments used in various industries. Its ability to form stable complexes with metals enhances its application in textile and coating industries .
2. Pharmaceutical Development
This compound is integral in pharmaceutical research, particularly in developing drugs targeting diseases like cancer and infectious diseases. Its derivatives are being explored for their potential therapeutic effects, leading to novel treatment options .
Data Table: Summary of Applications
| Application Area | Specific Uses | Example Findings |
|---|---|---|
| Chemical Synthesis | Precursor for heterocycles | Synthesis of carbazoles and triazoles |
| Biological Activity | Anticancer and antimicrobial properties | Induces apoptosis in cancer cells |
| Industrial Applications | Development of dyes and pigments | Stable metal complexes |
| Pharmaceutical Research | Drug development for cancer and infectious diseases | Promising therapeutic candidates |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated that low concentrations induced significant apoptosis while higher concentrations resulted in toxicity. This highlights the compound's potential therapeutic window in cancer treatment .
Case Study 2: Antimicrobial Evaluation
In another study, derivatives of this compound were tested against common bacterial strains. The results indicated a notable inhibition of bacterial growth, supporting the compound's application as an antimicrobial agent .
Eigenschaften
CAS-Nummer |
65136-45-0 |
|---|---|
Molekularformel |
C11H13N |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-ethyl-1-methylindole |
InChI |
InChI=1S/C11H13N/c1-3-10-8-9-6-4-5-7-11(9)12(10)2/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
IDZQIRPRRGQQRF-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=CC=CC=C2N1C |
Kanonische SMILES |
CCC1=CC2=CC=CC=C2N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















